molecular formula C10H10BrN5O B6426958 5-bromo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]pyridine-3-carboxamide CAS No. 2097873-07-7

5-bromo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]pyridine-3-carboxamide

Cat. No.: B6426958
CAS No.: 2097873-07-7
M. Wt: 296.12 g/mol
InChI Key: GMTIHHCUDWCSAN-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]pyridine-3-carboxamide is a heterocyclic compound that features a pyridine ring substituted with a bromine atom and a carboxamide group, which is further linked to a triazole ring. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]pyridine-3-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a “click” reaction, which involves the cycloaddition of an azide and an alkyne. This reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions.

    Bromination of Pyridine: The pyridine ring is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or chloroform.

    Coupling Reaction: The brominated pyridine is then coupled with the triazole derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the click reaction and bromination steps, ensuring higher yields and purity. Additionally, the use of automated systems for reaction monitoring and control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom on the pyridine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The triazole ring can participate in redox reactions, which can modify the electronic properties of the compound.

    Coupling Reactions: The carboxamide group can engage in coupling reactions with various nucleophiles, forming amide bonds with other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like DMF (dimethylformamide).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Various substituted pyridine derivatives.

    Oxidation Products: Oxidized triazole derivatives.

    Reduction Products: Reduced triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]pyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. The triazole ring is known for its ability to interact with various biological targets, making this compound a candidate for drug discovery and development.

Medicine

In medicine, this compound is studied for its potential therapeutic applications. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-(2H-1,2,3-triazol-2-yl)pyridine: Lacks the carboxamide group but shares the brominated pyridine and triazole structure.

    N-(2-(2H-1,2,3-triazol-2-yl)ethyl)pyridine-3-carboxamide: Similar structure but without the bromine atom.

Uniqueness

The presence of both the bromine atom and the carboxamide group in 5-bromo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]pyridine-3-carboxamide makes it unique. This combination enhances its reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-bromo-N-[2-(triazol-2-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN5O/c11-9-5-8(6-12-7-9)10(17)13-3-4-16-14-1-2-15-16/h1-2,5-7H,3-4H2,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTIHHCUDWCSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(N=C1)CCNC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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